C16-ceramide

Descripción general

Descripción

N-palmitoil-D-eritro-esfingosina, también conocido como C16-Ceramida, es un esfingolípido bioactivo que juega un papel crucial en la señalización celular. Es un miembro de la familia de ceramidas, que son moléculas lipídicas compuestas de esfingosina y un ácido graso. La C16-Ceramida es particularmente significativa debido a su participación en la regulación del ciclo celular, la apoptosis y las respuestas al estrés .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La C16-Ceramida se puede sintetizar a través de varios métodos. Un enfoque común implica la condensación de palmitoil coenzima A con esfingosina, catalizada por las enzimas ceramid sintetasas. La reacción generalmente ocurre bajo condiciones fisiológicas, con la enzima facilitando la formación del enlace amida entre el ácido graso y la esfingosina .

Métodos de producción industrial: La producción industrial de C16-Ceramida a menudo implica la extracción de fuentes naturales como tejidos vegetales o animales, seguida de la purificación mediante técnicas cromatográficas. Los métodos avanzados como la extracción con fluido supercrítico y la extracción asistida por microondas también se emplean para mejorar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La C16-Ceramida experimenta diversas reacciones químicas, que incluyen:

Oxidación: La C16-Ceramida se puede oxidar para formar ceramida-1-fosfato, una reacción catalizada por la ceramida quinasa.

Reducción: La reducción de la C16-Ceramida puede producir dihidroceramida, que está involucrada en las vías de señalización celular.

Reactivos y condiciones comunes:

Oxidación: Se utilizan comúnmente la ceramida quinasa y el trifosfato de adenosina (ATP).

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan varios agentes acilantes y catalizadores dependiendo del producto deseado.

Productos principales:

Ceramida-1-fosfato: Formada mediante oxidación.

Dihidroceramida: Formada mediante reducción.

Esfingolípidos complejos: Formados a través de reacciones de sustitución.

Aplicaciones Científicas De Investigación

Cancer Research and Therapy

C16-ceramide plays a critical role in cancer biology, particularly in melanoma. Research has shown that it is the predominant long-chain ceramide in melanoma cells and melanocytes. Studies indicate that this compound influences malignant behavior and glycolysis in melanoma cells.

Case Study: Melanoma Behavior

A study investigated the effects of this compound on melanoma cell lines. It was found that while exogenous this compound increased glycolysis (as evidenced by enhanced glucose uptake and lactate production), it did not significantly inhibit cell proliferation or invasion. This suggests that this compound may promote metabolic processes without directly affecting malignant behavior .

| Parameter | Effect of this compound |

|---|---|

| Glycolysis | Increased glucose uptake and lactate production |

| Cell Proliferation | No significant inhibition |

| Cell Migration | Limited effect on migration |

This dual role highlights the complexity of ceramide signaling in cancer, where it may serve as a metabolic regulator rather than a direct inhibitor of tumor growth.

Neuroprotection

This compound has been implicated in neurodegenerative diseases, particularly multiple sclerosis. Elevated levels of this compound have been observed in various neurodegenerative disorders, suggesting a potential role in neuroinflammation and neuronal apoptosis.

Case Study: Neuroprotective Effects

A study focusing on neuron-specific deletion of this compound revealed that its absence led to reduced neuroinflammation and improved neuronal survival in models of multiple sclerosis. This indicates that modulating this compound levels could be a therapeutic strategy for neurodegenerative diseases .

| Neurodegenerative Disorder | This compound Role |

|---|---|

| Multiple Sclerosis | Elevated levels associated with inflammation |

| Alzheimer's Disease | Potential involvement in apoptosis |

Metabolic Disorders

This compound has been identified as a biomarker for metabolic disorders, including insulin resistance and obesity. Its levels can influence insulin signaling pathways, making it a target for therapeutic interventions aimed at improving metabolic health.

Case Study: Insulin Resistance

In studies involving mouse models, this compound was found to be a key classifier for insulin sensitivity. Elevated levels were associated with impaired insulin signaling, suggesting that targeting ceramide metabolism could enhance insulin sensitivity and reduce the risk of type 2 diabetes .

| Metabolic Parameter | This compound Association |

|---|---|

| Insulin Sensitivity | Inversely correlated |

| Obesity | Elevated levels observed |

Mecanismo De Acción

La C16-Ceramida ejerce sus efectos a través de varios mecanismos:

Inducción de apoptosis: La C16-Ceramida activa el supresor tumoral p53 uniéndose a su dominio de unión al ADN, lo que lleva a la acumulación y activación de p53, que a su vez desencadena la apoptosis.

Resistencia a la insulina: La C16-Ceramida interfiere con las vías de señalización de la insulina, contribuyendo a la resistencia a la insulina en las enfermedades metabólicas.

Respuesta al estrés: Está involucrada en las respuestas celulares al estrés nutricional y metabólico modulando diversas vías de señalización.

Compuestos similares:

C18-Ceramida: Similar en estructura pero con una cadena de ácido graso de 18 carbonos. También juega un papel en la apoptosis y la señalización celular.

C24-Ceramida: Contiene una cadena de ácido graso de 24 carbonos y está involucrada en el mantenimiento de la función de barrera cutánea.

Dihidroceramida: Una forma reducida de ceramida que participa en vías de señalización similares pero con efectos biológicos distintos.

Singularidad de la C16-Ceramida: La C16-Ceramida es única debido a su interacción específica con el supresor tumoral p53 y su papel significativo en las enfermedades metabólicas. Su longitud de cadena acílica distinta también influye en su actividad biológica y localización celular, lo que la convierte en una molécula crítica en varios procesos fisiológicos y patológicos .

Comparación Con Compuestos Similares

C18-Ceramide: Similar in structure but with an 18-carbon fatty acid chain. It also plays a role in apoptosis and cellular signaling.

C24-Ceramide: Contains a 24-carbon fatty acid chain and is involved in maintaining skin barrier function.

Dihydroceramide: A reduced form of ceramide that participates in similar signaling pathways but with distinct biological effects.

Uniqueness of C16-Ceramide: this compound is unique due to its specific interaction with the p53 tumor suppressor and its significant role in metabolic diseases. Its distinct acyl chain length also influences its biological activity and cellular localization, making it a critical molecule in various physiological and pathological processes .

Actividad Biológica

C16-ceramide, also known as N-palmitoyl-D-erythro-sphingosine, is a bioactive sphingolipid that plays a crucial role in various biological processes, including apoptosis, cellular signaling, and metabolic regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and implications in diseases.

-

Interaction with p53 :

This compound has been identified as a natural regulatory ligand of the tumor suppressor protein p53. Research indicates that this compound binds directly to p53, stabilizing it and preventing its degradation by the E3 ligase MDM2. This interaction leads to the accumulation and nuclear translocation of p53, activating downstream targets such as p21 and PUMA, which are involved in cell cycle regulation and apoptosis . -

Induction of Apoptosis :

This compound is implicated in the intrinsic pathway of apoptosis. It promotes mitochondrial permeabilization, facilitating the release of pro-apoptotic factors such as cytochrome c. Studies have shown that the presence of very long chain ceramides can inhibit this compound-induced mitochondrial changes, indicating a complex interplay between different ceramide species in regulating cell death . -

Regulation of Lipotoxicity :

Elevated levels of this compound are associated with lipotoxicity, which occurs when excess fatty acids lead to cellular dysfunction and apoptosis. In models of diet-induced obesity, this compound levels correlate with mitochondrial damage and oxidative stress in cardiac cells . This suggests that this compound may serve as a biomarker for metabolic disorders.

Biological Pathways Involved

This compound influences several key biological pathways:

- Cell Proliferation and Differentiation : Ceramides are known to regulate cell growth and differentiation through their effects on signaling pathways involved in these processes. Increased levels of this compound can lead to growth inhibition in certain cancer cells .

- Insulin Resistance : Research has shown that this compound contributes to insulin resistance by interfering with insulin signaling pathways. This has implications for metabolic diseases such as type 2 diabetes .

Table 1: Effects of this compound on Cellular Processes

Clinical Implications

This compound's role in various diseases highlights its potential as a therapeutic target:

- Cancer Therapy : By modulating p53 activity and promoting apoptosis, this compound could be utilized in developing treatments for cancers where p53 is dysfunctional.

- Metabolic Disorders : Given its association with insulin resistance and lipotoxicity, targeting ceramide metabolism may offer new strategies for managing obesity and type 2 diabetes.

- Neurodegenerative Diseases : The involvement of ceramides in neuroinflammation suggests that they may play a role in diseases like Parkinson's disease, warranting further investigation into their therapeutic potential .

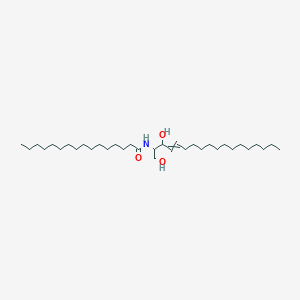

Propiedades

IUPAC Name |

N-(1,3-dihydroxyoctadec-4-en-2-yl)hexadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNKGFDKKRUKPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865168 | |

| Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24696-26-2 | |

| Record name | C16 Ceramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.